molecular formula C18H16Cl2N2O4S3 B2987019 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941967-72-2

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

Cat. No.: B2987019
CAS No.: 941967-72-2
M. Wt: 491.42
InChI Key: KZMAENFPRDUXDT-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a complex organic compound featuring a thiazole ring, a thiophene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, using a dichlorothiophene derivative.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

    Formation of the Butanamide Moiety: The final step involves the formation of the butanamide group, which can be achieved through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, often using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxidation.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amides or amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The presence of the thiazole and thiophene rings, along with the sulfonyl group, suggests it might have activity against certain diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and thiophene rings could facilitate binding to specific molecular targets, while the sulfonyl group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methylphenyl)sulfonyl)butanamide: Similar structure but with a methyl group instead of a methoxy group.

    N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. This functional group can affect the compound’s electronic properties and its interactions with biological targets.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4S3/c1-26-11-4-6-12(7-5-11)29(24,25)8-2-3-16(23)22-18-21-14(10-27-18)13-9-15(19)28-17(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMAENFPRDUXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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